N-[[2-[(2-Methoxyphenoxy)methyl]-4-thiazolyl]methyl]-N-(2-methylpropyl)acetamide
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Overview
Description
N-({2-[(2-METHOXYPHENOXY)METHYL]-1,3-THIAZOL-4-YL}METHYL)-N-(2-METHYLPROPYL)ACETAMIDE is a complex organic compound that features a thiazole ring, a methoxyphenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[(2-METHOXYPHENOXY)METHYL]-1,3-THIAZOL-4-YL}METHYL)-N-(2-METHYLPROPYL)ACETAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Attachment of the Methoxyphenoxy Group: This step involves the nucleophilic substitution of a methoxyphenol derivative with a suitable leaving group on the thiazole ring.
Formation of the Acetamide Moiety: The final step involves the acylation of the amine group on the thiazole ring with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({2-[(2-METHOXYPHENOXY)METHYL]-1,3-THIAZOL-4-YL}METHYL)-N-(2-METHYLPROPYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({2-[(2-METHOXYPHENOXY)METHYL]-1,3-THIAZOL-4-YL}METHYL)-N-(2-METHYLPROPYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-({2-[(2-METHOXYPHENOXY)METHYL]-1,3-THIAZOL-4-YL}METHYL)-N-(2-METHYLPROPYL)ACETAMIDE involves its interaction with specific molecular targets. The thiazole ring and methoxyphenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The acetamide moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
N-({2-[(2-METHOXYPHENOXY)METHYL]-1,3-THIAZOL-4-YL}METHYL)-N-(2-METHYLPROPYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring and methoxyphenoxy group allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
1016835-50-9 |
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Molecular Formula |
C18H24N2O3S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-[[2-[(2-methoxyphenoxy)methyl]-1,3-thiazol-4-yl]methyl]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C18H24N2O3S/c1-13(2)9-20(14(3)21)10-15-12-24-18(19-15)11-23-17-8-6-5-7-16(17)22-4/h5-8,12-13H,9-11H2,1-4H3 |
InChI Key |
VLXGGTXPSKZBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC1=CSC(=N1)COC2=CC=CC=C2OC)C(=O)C |
Origin of Product |
United States |
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